molecular formula C14H19KNO9S2 B12348599 Glucotropaeolin potassium

Glucotropaeolin potassium

Cat. No.: B12348599
M. Wt: 448.5 g/mol
InChI Key: VNISEVYBPALGBI-XLUSCXMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glucotropaeolin potassium can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several steps, including the formation of a glucose derivative with a β-D-glucopyranose configuration . The process is more efficient than isolating pure materials from plants.

Industrial Production Methods

Industrial production of this compound involves the extraction of glucosinolates from plant tissues. Common methods include extraction in cold methanol, boiling methanol, or boiling water . Cold methanol extraction is often preferred due to its efficiency and safety . The extracted glucosinolates are then purified and converted into their potassium salt form.

Chemical Reactions Analysis

Types of Reactions

Glucotropaeolin potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Benzyl Isothiocyanate: Formed from enzymatic hydrolysis.

    Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.

Comparison with Similar Compounds

Glucotropaeolin potassium is unique among glucosinolates due to its benzyl group. Similar compounds include:

    Sinigrin: Found in mustard seeds, it is converted to allyl isothiocyanate.

    Gluconasturtiin: Found in watercress, it is converted to phenethyl isothiocyanate.

    Glucoerucin: Found in arugula, it is converted to erucin.

Compared to these compounds, this compound has a distinct flavor profile and unique biological activities .

Properties

Molecular Formula

C14H19KNO9S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1

InChI Key

VNISEVYBPALGBI-XLUSCXMISA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K]

Canonical SMILES

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O.[K]

Origin of Product

United States

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